Mollislactone

Description

Significance of Plant-Derived Secondary Metabolites in Academic Inquiry

Plants, in particular, are prolific producers of a vast array of secondary metabolites. Unlike primary metabolites which are essential for basic survival (such as carbohydrates and proteins), secondary metabolites are not directly involved in growth and development but play crucial roles in the plant's interaction with its environment. researchgate.netfishersci.ie These roles include defense against herbivores and pathogens, attraction of pollinators, and mediation of plant-microbe interactions. researchgate.netfishersci.ieresearchgate.net The ecological significance of these compounds is paralleled by their importance in academic research. Investigating the biosynthesis, function, and bioactivity of plant secondary metabolites provides insights into plant biology and offers potential applications in various industries, including pharmaceuticals, cosmetics, and agriculture. wikipedia.orgwikipedia.org Research in synthetic biology is also leveraging plant secondary metabolites to engineer pathways for producing valuable compounds. researchgate.netwikipedia.org

Overview of Sesquiterpene Lactones as a Class of Bioactive Natural Products

Sesquiterpene lactones represent a prominent and extensively studied class of plant-derived secondary metabolites. These compounds are characterized by a 15-carbon skeleton, derived from three isoprene (B109036) units, and the presence of a fused α-methylene-γ-lactone ring. fishersci.cawikimedia.org Primarily found in plants belonging to the Asteraceae family, sesquiterpene lactones exhibit remarkable structural diversity, leading to a wide spectrum of biological activities. fishersci.cawikimedia.orghmdb.cathegoodscentscompany.comfishersci.ca This structural variation arises from differences in the carbocyclic ring system, oxidation patterns, and the nature and position of substituents. Sesquiterpene lactones are broadly classified into structural subclasses, including germacranolides (featuring a 10-membered ring), guaianolides and pseudoguaianolides (with 5/7 bicyclic structures), eudesmanolides (possessing a 6/6 bicyclic system), and xanthanolides. fishersci.cawikimedia.org The α-methylene-γ-lactone moiety is often considered a key pharmacophore responsible for many of their observed biological effects, such as cytotoxic, anti-inflammatory, and antimicrobial activities, often through Michael addition reactions with biological targets. fishersci.cawikimedia.orghmdb.ca The diverse biological activities of sesquiterpene lactones have made them promising candidates for drug discovery, with some compounds like artemisinin (B1665778) already in therapeutic use. fishersci.cahmdb.ca

Contextualization of Mollislactone within Natural Product Discovery

This compound is a sesquiterpenoid that has been identified and isolated from the roots of Aristolochia mollissima Hance, a plant traditionally used in Chinese medicine. wikipedia.orgguidetopharmacology.orgresearchgate.neteasychem.org Its discovery contributes to the ongoing exploration of natural sources for novel chemical entities. This compound is noted for possessing a novel skeletal structure featuring a 10-membered ring. wikipedia.orgeasychem.org This structural characteristic suggests it may be formed through a rearrangement pathway from a germacrene skeleton, a common precursor in sesquiterpene biosynthesis. wikipedia.orgeasychem.org The isolation and structural elucidation of this compound from Aristolochia mollissima have been reported in scientific literature. guidetopharmacology.orgbmrb.iowikidoc.org Research on extracts from Aristolochia mollissima Hance, which contain this compound along with other compounds such as aristolactone, allantoin, and β-sitosterol, has indicated the presence of anticancer effects. researchgate.net While these studies highlight the potential bioactivity of the plant extract, further research is required to fully elucidate the specific contributions of individual compounds like this compound to these observed effects. researchgate.net The identification and characterization of this compound exemplify the continued significance of natural product discovery in uncovering structurally unique compounds with potential biological relevance.

Here is a table summarizing key information about this compound based on the provided text:

| Property | Detail |

| Source Plant | Aristolochia mollissima Hance wikipedia.orgguidetopharmacology.orgresearchgate.neteasychem.org |

| Chemical Class | Sesquiterpenoid / Sesquiterpene Lactone wikipedia.orgguidetopharmacology.orgmdpi.com |

| Structural Feature | Novel 10-membered ring skeleton wikipedia.orgeasychem.org |

| Possible Biosynthesis | Rearrangement from germacrene skeleton wikipedia.orgeasychem.org |

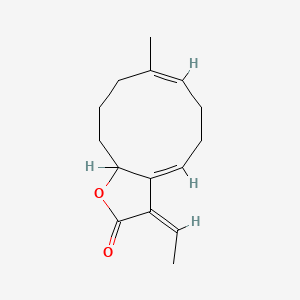

Structure

2D Structure

3D Structure

Properties

CAS No. |

88515-59-7 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3Z,3aZ,7Z)-3-ethylidene-8-methyl-5,6,9,10,11,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-3-12-13-9-5-4-7-11(2)8-6-10-14(13)17-15(12)16/h3,7,9,14H,4-6,8,10H2,1-2H3/b11-7-,12-3-,13-9- |

InChI Key |

BLDMEGILGNNZET-RSNKZGBCSA-N |

SMILES |

CC=C1C2=CCCC=C(CCCC2OC1=O)C |

Isomeric SMILES |

C/C=C\1/C/2=C/CC/C=C(\CCCC2OC1=O)/C |

Canonical SMILES |

CC=C1C2=CCCC=C(CCCC2OC1=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollislactone |

Origin of Product |

United States |

Isolation and Origin of Mollislactone

Botanical Sourcing of Mollislactone

The primary sources of this compound are perennial, herbaceous plants belonging to the family Aristolochiaceae. Research has identified its presence in several species within the Aristolochia genus, which is known for producing a diverse array of secondary metabolites.

Primary Isolation from Aristolochia mollissima Hance (Radix)

This compound was first identified as a constituent of Aristolochia mollissima Hance, a traditional Chinese medicinal herb. theferns.info The dried root (radix) of this plant, known as "Xun Gu Feng" in China, is the primary plant part from which this compound and other monomers like aristolactone and β-sitosterol have been extracted. theferns.inforesearchgate.net A. mollissima is primarily distributed in various provinces of China, including Shanxi, Shaanxi, and Shandong. theferns.info

Occurrence in Other Aristolochia Species (e.g., A. elegans, A. kunmingensis)

Beyond its primary source, this compound has also been identified in other species of the same genus. Phytochemical studies have confirmed the presence of this compound in Aristolochia elegans (also known as Calico Flower). notulaebiologicae.ro While the genus is rich in related terpenoids, the occurrence of specific compounds can vary between species. For instance, in Aristolochia kunmingensis, the closely related compound Aristolactone has been reported, but not this compound. notulaebiologicae.ro

Table 1: Documented Botanical Sources of this compound and a Related Compound

| Botanical Species | Compound Present |

| Aristolochia mollissima | This compound |

| Aristolochia elegans | This compound |

| Aristolochia kunmingensis | Aristolactone |

Ethnobotanical Relevance of Source Plants in Traditional Medicinal Systems (Academic Perspective)

From an academic standpoint, the plants from which this compound is sourced have significant ethnobotanical relevance, particularly within Traditional Chinese Medicine (TCM). theferns.info The genus Aristolochia has been used for centuries to treat a wide range of conditions. notulaebiologicae.ronih.gov Aristolochia mollissima, specifically, has a documented history of use for its anti-inflammatory, analgesic, and anti-rheumatic effects. theferns.info

Ethnobotanical studies and reviews of traditional practices reveal that various parts of Aristolochia plants—including the roots, stems, and fruits—are utilized. notulaebiologicae.ro Traditional applications include treatments for abdominal pain, rheumatism, skin diseases, and poisonous snakebites. notulaebiologicae.ronih.gov Decoctions of the roots are commonly used for abdominal pain and malaria. notulaebiologicae.ro This long-standing traditional use has prompted modern phytochemical investigations to identify the specific bioactive compounds, such as this compound, responsible for the plants' purported effects.

Table 2: Traditional Medicinal Uses of Aristolochia Species

| Traditional Use | Plant Part Used |

| Rheumatism and Aches | Whole Plant |

| Abdominal Pain / Stomach Ache | Root |

| Skin Diseases | Root |

| Snakebites | Root, Leaves, Whole Plant |

| Malaria | Root |

| Inflammation | Whole Plant |

Extraction and Purification Methodologies

The isolation of this compound from its botanical sources involves a multi-step process that begins with the extraction of crude material from the plant, followed by sophisticated purification techniques to isolate the specific compound.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material using a suitable solvent. Several solvent-based methods have been employed for Aristolochia species.

Common extraction techniques include:

Maceration: Soaking the plant material in a solvent at room temperature for an extended period. Methanol is a frequently used solvent in this process. nih.gov

Heat Reflux Extraction: Boiling the plant material with a solvent (e.g., an ethanol-water mixture) to extract compounds more efficiently. theferns.info

Ultrasonic Extraction: Using ultrasonic waves to facilitate the extraction of compounds into a solvent, often 75% ethanol. researchgate.net

Soxhlet Extraction: A continuous extraction method using solvents like methanol or ethanol.

Following the initial extraction, a liquid-liquid partitioning step is often used to separate compounds based on their polarity. For instance, a methanol extract might be partitioned between water and chloroform to separate different classes of compounds. nih.gov The fraction containing this compound would then be concentrated for further purification.

Chromatographic Separation Techniques

After obtaining a crude extract enriched with the desired compounds, chromatographic techniques are essential for the purification and isolation of this compound. nih.gov Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography: This is a primary method used for purification. The crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica gel. nih.govnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate as they travel down the column at different rates depending on their affinity for the silica gel. For isolating compounds from Aristolochia, a gradient of solvents, such as a chloroform-methanol mixture with increasing polarity, is often used to elute the separated fractions. nih.gov

Thin-Layer Chromatography (TLC): TLC is typically used to monitor the progress of the column chromatography. nih.gov Small samples from the collected fractions are spotted on a silica-gel-coated plate, which is then developed in a solvent system. This allows for the identification of fractions containing the pure compound.

Sephadex LH-20 Gel Column Chromatography: This technique is also utilized for the separation of natural products from Aristolochia species and relies on size exclusion and partition chromatography principles. nih.gov

The combination of these extraction and chromatographic methods allows for the successful isolation of pure this compound from the complex chemical matrix of the source plant.

Column Chromatography

Column chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. semanticscholar.org This method separates molecules based on their differential adsorption to a stationary phase packed within a column. semanticscholar.org

In the case of isolating metabolites from Mollisia sp. SCSIO41409, the crude extract was subjected to column chromatography on a silica gel column. The separation was achieved by eluting the column with a gradient of solvents with increasing polarity. This process involves starting with a non-polar solvent and gradually introducing a more polar solvent. This gradient elution allows for the separation of compounds based on their polarity, with less polar compounds eluting first, followed by more polar compounds.

The following table outlines a representative solvent gradient system used in the column chromatography of a Mollisia species extract.

| Fraction | Mobile Phase Gradient | Compound Polarity Eluted |

| Fr. 1-3 | Petroleum Ether / Dichloromethane (increasing polarity) | Non-polar to moderately polar |

| Fr. 4-7 | Dichloromethane / Methanol (increasing polarity) | Moderately polar to polar |

| Fr. 8-11 | 100% Methanol | Highly polar |

This data is representative of a typical isolation process for fungal metabolites and is based on the general principles of column chromatography.

The collected fractions are then typically analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest, which are then carried forward for further purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of compounds from the fractions obtained after column chromatography. nih.gov HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase, leading to a more efficient separation.

In the purification of metabolites from Mollisia sp. SCSIO41409, semi-preparative HPLC was employed to isolate pure compounds from the fractions obtained from the initial column chromatography. This step is crucial for obtaining compounds with a high degree of purity, which is essential for their structural elucidation and biological activity studies.

The table below provides examples of HPLC conditions used for the purification of metabolites from a Mollisia species.

| Fraction | Column Type | Mobile Phase | Flow Rate | Isolated Compound (Retention Time) |

| Fr. 2 | C18 | 63% Acetonitrile in Water | 2.5 mL/min | Compound A (18.6 min), Compound B (27.0 min) |

| Fr. 4 | C18 | 40% Acetonitrile in Water | 2.5 mL/min | Compound C (6.5 min), Compound D (8.1 min), Compound E (11.1 min) |

| Fr. 5 | C18 | 37% Acetonitrile in Water | 2.5 mL/min | Compound F (9.8 min) |

This data is based on the isolation of various metabolites from a Mollisia species and illustrates the use of different HPLC conditions to achieve separation.

Advanced Spectroscopic and Spectrometric Elucidation of Mollislactone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei within a molecule. By analyzing the chemical shifts, Большинство источников обсуждают общие принципы ЯМР и МС, а не конкретные данные по Моллислактону. Поэтому я опишу общие методы, используемые для определения структуры, со ссылками на источники, объясняющие эти методы.multiplicities, and coupling constants in NMR spectra, chemists can piece together the molecular structure.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Mollislactone would display signals corresponding to each distinct proton environment. The chemical shift (δ) of each signal provides insight into the electronic surroundings of the proton, indicating the presence of nearby electronegative atoms or functional groups. The integration of each signal is proportional to the number of protons it represents, helping to determine the relative abundance of different types of protons. The splitting pattern (multiplicity) of a signal, governed by J-coupling, reveals the number of neighboring protons, providing crucial information about connectivity within the molecule. For instance, a signal split into a triplet indicates two neighboring protons, while a quartet suggests three.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of this compound. Each distinct carbon atom in the molecule gives rise to a signal. ¹³C NMR spectra are often acquired with proton decoupling, resulting in singlet signals for each carbon, which simplifies the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms. The chemical shifts in the ¹³C NMR spectrum are also highly sensitive to the electronic environment, providing clues about the hybridization state of the carbon atoms and the presence of functional groups like carbonyls or carbons involved in double bonds.

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and spatial relationships between nuclei, which is critical for elucidating the structure of complex molecules like this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals correlations between protons that are J-coupled, typically those that are two or three bonds apart. The COSY spectrum of this compound would show cross-peaks connecting coupled protons, allowing for the tracing of proton networks within the molecule and the identification of adjacent spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond correlations). An ¹H-¹³C HSQC spectrum of this compound would display cross-peaks linking each proton signal in the ¹H dimension to the signal of the carbon it is bonded to in the ¹³C dimension. This is fundamental for assigning carbon signals based on assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or more bonds (typically two, three, or four bonds). ¹H-¹³C HMBC correlations are particularly valuable for establishing connectivity across quaternary carbons or heteroatoms, which are not directly observed in HSQC or COSY spectra. The HMBC spectrum of this compound would show cross-peaks that help connect different structural fragments identified from COSY and HSQC data, providing long-range connectivity information essential for assembling the complete carbon framework.

Beyond basic connectivity, NMR techniques are vital for determining the three-dimensional structure of this compound.

NOE Difference Spectroscopy: This 1D NMR technique is a simpler way to observe NOE enhancements by selectively irradiating a specific proton resonance and observing the intensity changes in other proton signals that are spatially close. This can provide quick insights into local stereochemistry and conformation.

J-based Analysis: Analysis of coupling constants (J values) from ¹H NMR spectra can also provide stereochemical information. For instance, the magnitude of vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between the C-H bonds (the Karplus relationship). Analyzing these coupling constants in rigid or semi-rigid systems within this compound's structure can help determine the relative orientation of substituents and ring conformations.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which in turn allows for the calculation of its elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The HRMS data for this compound would provide a highly accurate molecular weight, which, combined with the information from NMR, would confirm its molecular formula (C₁₅H₂₀O₂).

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity and substructures within the molecule.

In an MS/MS experiment, the molecular ion or a specific fragment ion of this compound would be selected, subjected to fragmentation (e.g., by collision-induced dissociation), and the resulting fragment ions would be detected. The pattern of these fragment ions can provide a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the fragment ions, and among the fragment ions themselves, it is possible to deduce the fragmentation pathways and thus gain insights into the functional groups and structural linkages present in this compound. MSⁿ experiments involve multiple stages of fragmentation, providing even more detailed structural information.

The fragmentation pattern of this compound in MS/MS would be characteristic of its sesquiterpene lactone structure, with fragment ions corresponding to the loss of specific moieties from the cyclodeca[b]furanone core and the ethylidene and methyl substituents.

By combining the information obtained from these advanced NMR and MS techniques, researchers can build a comprehensive picture of this compound's molecular structure, confirming its connectivity, identifying functional groups, and defining its stereochemistry.

Computational Approaches in Mass Spectral Interpretation (e.g., Composition Formula Predictor Software)

Mass spectrometry (MS) is a fundamental tool in structure elucidation, providing crucial information about the molecular weight and fragmentation patterns of a compound. High-resolution mass spectrometry allows for the accurate measurement of the molecular ion's mass, which is essential for determining the elemental composition or molecular formula of the analyte. mdpi.com For this compound, accurate mass measurement of the molecular ion or a characteristic adduct (e.g., protonated or sodiated molecule) would be the first step in proposing a molecular formula.

Computational approaches play a vital role in interpreting complex mass spectral data. Software tools, such as composition formula predictors, utilize the accurate mass obtained from high-resolution MS to generate a list of possible elemental compositions within a defined mass tolerance. These predictors use databases of known elements and their isotopic abundances to calculate theoretical masses for various combinations of atoms (e.g., C, H, O, N). By comparing the calculated theoretical masses to the experimentally determined accurate mass, the most probable molecular formula for this compound can be identified.

Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data by isolating precursor ions and subjecting them to further fragmentation. mdpi.com The resulting fragment ions provide structural clues about the molecule's substructures. Computational tools can assist in the interpretation of these fragmentation patterns by predicting theoretical fragmentation pathways for proposed structures and comparing them to the experimental MS/MS spectrum. researchgate.netnih.govspringernature.comnih.gov This in silico fragmentation can help validate or refute potential structures derived from other spectroscopic data. Expert systems for mass spectral interpretation and the generation of in silico mass spectra are becoming increasingly important in this process. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.orgutdallas.eduspecac.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, showing characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups. specac.com

For this compound, IR spectroscopy would be used to detect the presence of key functional groups. For instance, the presence of a lactone moiety (a cyclic ester) would be indicated by a strong carbonyl (C=O) stretching absorption band, typically appearing in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org Other potential functional groups common in sesquiterpenes, such as hydroxyl groups (O-H stretch, typically a broad band around 3200-3600 cm⁻¹) or carbon-carbon double bonds (C=C stretch, around 1640-1680 cm⁻¹), would also be identified by their characteristic absorption frequencies. libretexts.orgutdallas.edulibretexts.orgyoutube.com Analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural details, although these absorptions are often more complex and harder to assign to specific bonds. specac.com

Chiroptical Spectroscopy (ORD, ECD) for Absolute Configuration Determination

Chiral molecules, which are non-superimposable on their mirror images, exhibit optical activity. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are invaluable for determining the absolute configuration of chiral natural products like this compound. nih.govchemistrywithatwist.comull.esfrontiersin.org

ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. ull.es These techniques are sensitive to the three-dimensional arrangement of atoms and the presence of chromophores (light-absorbing groups). chemistrywithatwist.comull.es For this compound, if it is a chiral molecule, ORD and/or ECD spectra would be recorded. The shape and sign of the Cotton effects (the characteristic features in ORD and ECD curves near absorption bands) can provide information about the stereochemistry around chromophoric groups, such as the carbonyl group in the lactone ring or any present double bonds. ull.esrsc.org

Interpreting ORD and ECD spectra, especially for complex molecules, often involves comparison with known compounds or, more rigorously, with theoretically calculated spectra. nih.govrsc.org

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is considered the gold standard for definitive structural assignment, providing a three-dimensional picture of the molecule at atomic resolution. wikipedia.organton-paar.com This technique requires a high-quality single crystal of the compound. When a crystal is exposed to a beam of X-rays, the X-rays diffract in a pattern determined by the arrangement of atoms within the crystal lattice. wikipedia.organton-paar.comlibretexts.org

By measuring the angles and intensities of the diffracted X-rays, an electron density map of the crystal can be generated. wikipedia.organton-paar.comnih.gov This map reveals the positions of the atoms and their connectivity, allowing for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and relative stereochemistry. wikipedia.organton-paar.com If the crystal contains a chiral molecule and crystallizes in a chiral space group, X-ray crystallography can also determine the absolute configuration. frontiersin.org

If suitable crystals of this compound can be obtained, X-ray crystallography would provide a conclusive determination of its solid-state structure, confirming the connectivity and relative stereochemistry deduced from NMR and other techniques, and potentially establishing the absolute configuration. wordpress.com

Integrated Computational Chemistry in Structure Elucidation

Computational chemistry methods are increasingly integrated into the structure elucidation process, complementing experimental data and providing deeper insights into molecular properties. als-journal.comresearchgate.net

Density Functional Theory (DFT) Calculations of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method that can calculate various molecular properties, including spectroscopic parameters. researchgate.netscirp.org For structure elucidation, DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and chiroptical properties (ORD and ECD spectra) for proposed molecular structures and their possible stereoisomers. als-journal.comresearchgate.netscirp.orgnih.gov

By comparing the calculated spectroscopic parameters with the experimental data obtained for this compound, researchers can assess the agreement between theoretical predictions and experimental observations. als-journal.comscirp.org This comparison is particularly powerful for confirming structural assignments and determining relative and absolute configurations, especially when experimental chiroptical data is available. nih.gov The level of agreement between calculated and experimental spectra provides a measure of confidence in the proposed structure.

Computer-Assisted Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) systems are software tools that integrate spectroscopic data (primarily NMR, but also MS and IR) with structural databases and algorithms to generate and rank possible molecular structures consistent with the experimental data. researchgate.netacdlabs.comacdlabs.com CASE-3D systems extend this by incorporating three-dimensional information, often derived from NMR data like NOESY or ROESY (which provide information about through-space correlations) and potentially residual dipolar couplings (RDCs), to determine relative configuration and conformation. acdlabs.comresearchgate.netnih.gov

Biosynthetic Origins and Pathways of Mollislactone

Proposed Biogenetic Route from Germacrene Skeleton Rearrangement

Mollislactone possesses a novel 10-membered ring skeleton. vdoc.pubnricm.edu.tw Based on its structure, it has been proposed that this compound is formed from a germacrene skeleton via rearrangement. vdoc.pubnricm.edu.tw Germacrenes are 10-membered ring sesquiterpenes that are common intermediates in the biosynthesis of many sesquiterpene lactone subclasses, including germacranolides, heliangolides, guaianolides, and eudesmanolides. royalsocietypublishing.orgup.ac.zaplos.org The cyclization of FPP is typically mediated by sesquiterpene synthases (STPSs), such as germacrene A synthase (GAS), to form germacrene intermediates. royalsocietypublishing.orgmdpi.complos.org The subsequent rearrangement of the germacrene skeleton, followed by oxidative modifications and lactone ring formation, leads to the diverse array of sesquiterpene lactone structures observed in nature. royalsocietypublishing.orgup.ac.za While the specific enzymatic steps and intermediates involved in the rearrangement of a germacrene skeleton to the unique 10-membered ring system of this compound require further detailed investigation, the proposed biogenetic route from a germacrene precursor is consistent with the known biosynthesis of other complex sesquiterpene lactones. vdoc.pubnricm.edu.twroyalsocietypublishing.orgup.ac.za

Identification of Key Precursors and Intermediates

The primary precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP). royalsocietypublishing.orgmdpi.comup.ac.za FPP is formed from the condensation of IPP and DMAPP. royalsocietypublishing.orgmdpi.com In the context of the proposed biogenetic route, a key intermediate would be a germacrene molecule, likely formed by the cyclization of FPP catalyzed by a sesquiterpene synthase. royalsocietypublishing.orgplos.org Further intermediates would involve oxidized forms of the germacrene skeleton and molecules undergoing skeletal rearrangement to form the characteristic 10-membered ring of this compound. While general pathways for sesquiterpene lactone biosynthesis from germacrene A acid involving hydroxylation and lactonization are known for other classes like costunolide (B1669451), the specific intermediates leading to the unique skeleton of this compound have not been explicitly detailed in the provided search results. mdpi.comnih.govnih.gov

Elucidation of Enzymatic Steps and Catalytic Mechanisms

The initial enzymatic step in sesquiterpene biosynthesis is the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs). royalsocietypublishing.orgmdpi.complos.org These enzymes are typically localized in the cytosol. mdpi.com Following cyclization, a series of oxidative steps, often catalyzed by cytochrome P450 enzymes (CYPs), are involved in the formation of the lactone ring and other functional group modifications. mdpi.comup.ac.za Alcohol dehydrogenases and reductases can also play roles in these later steps. mdpi.com The formation of the lactone ring typically involves the introduction of a carboxylic acid function, often through hydroxylation and subsequent oxidation. up.ac.za For this compound, the enzymatic steps would involve a sesquiterpene synthase to form the initial germacrene intermediate, followed by enzymes (likely including cytochrome P450s) that catalyze the skeletal rearrangement and lactone formation. While the general types of enzymes involved in sesquiterpene lactone biosynthesis are known, the specific enzymes and their catalytic mechanisms responsible for the unique rearrangement and cyclization leading to this compound's structure have not been specifically elucidated in the search results. Catalytic mechanisms in enzyme reactions often involve specific amino acid residues within the active site acting as general acids or bases, or stabilizing transition states. nih.govnih.govebi.ac.ukresearchgate.netrcsb.org

Comparative Biosynthetic Analysis with Related Sesquiterpene Lactones

This compound is a sesquiterpene lactone, a class of compounds with diverse skeletal structures, including germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides, all derived from FPP and often proceeding through germacrene intermediates. royalsocietypublishing.orgup.ac.zaplos.org While many sesquiterpene lactones are formed via pathways involving germacrene A acid as a central intermediate, followed by stereospecific hydroxylation and lactonization to yield structures like costunolide or eupatolide, this compound's unique 10-membered ring suggests a distinct rearrangement pathway from the germacrene skeleton. mdpi.comnih.govnih.gov For example, the biosynthesis of costunolide involves the cyclization of FPP to germacrene A, followed by hydroxylation to germacra-1(10),4,11(13)-trien-12-ol (B1261682) and subsequent oxidation and cyclization. mdpi.comup.ac.za The biosynthesis of other sesquiterpene lactone types involves different cyclization patterns and rearrangements of the germacrene scaffold. royalsocietypublishing.orgup.ac.zaplos.org A comparative analysis of this compound biosynthesis with that of other germacrene-derived sesquiterpene lactones would likely highlight the unique enzymatic activities responsible for the specific skeletal rearrangement observed in this compound, differentiating its pathway from those leading to more common sesquiterpene lactone skeletons. Research on the biosynthesis of sesquiterpene lactones in various plant species, such as Arnica montana or sunflower, provides insights into the general enzymatic machinery involved, including sesquiterpene synthases and cytochrome P450s, which are likely also crucial in this compound biosynthesis. mdpi.comnih.govnih.gov

Chemical Synthesis and Analog Generation of Mollislactone

Strategies for Total Synthesis of Mollislactone

The total synthesis of complex natural products like this compound often involves convergent or linear strategies to assemble the molecular framework. Convergent synthesis, which involves coupling larger molecular fragments, can be advantageous for efficiency and control over stereochemistry. Research into the synthesis of related mollane-type grayanoids, which share structural complexities, highlights the use of convergent strategies involving reactions such as Stille coupling and vinylogous aldol (B89426) reactions followed by intramolecular oxa-Michael additions to build key fragments. thieme-connect.de The construction of bicyclo[3.2.1]octane fragments, relevant to the this compound skeleton, has been achieved using reactions like InCl₃-catalyzed Conia-ene cyclization. thieme-connect.de Challenges in total synthesis often include establishing specific oxidation states and constructing challenging structural features like highly substituted alkenes, which may require late-stage functional group transformations such as 1,4-reduction of conjugated alkenes or Kharasch-Sosnovsky oxidation. thieme-connect.de

Another strategy explored in the synthesis of complex natural products is dearomatization, where planar aromatic systems are converted into three-dimensional structures. While not specifically detailed for this compound in the search results, this approach is broadly applicable to constructing complex cyclic systems found in many natural products. nih.gov

Semisynthetic Approaches from Natural Precursors

Semisynthesis utilizes naturally occurring compounds as starting materials, which can be advantageous when the natural precursor is readily available and already possesses a significant portion of the target molecule's complexity. scripps.eduresearchgate.netnih.gov this compound has been isolated from natural sources, such as Achyranthes bidentata and Aristolochia kwangsiensis. scribd.commdpi.com Utilizing a structurally related natural product as a precursor could potentially streamline the synthesis of this compound or its analogs. Semisynthetic modifications can be employed to introduce various functional groups, aiming to enhance or alter the compound's properties. researchgate.net This approach is often used when the precursor molecule is large and complex, making total synthesis more challenging or less efficient. scripps.edu

Chemical Modification for Analog Design

Chemical modification of this compound or its synthetic intermediates is a key strategy for designing analogs with potentially altered or improved properties. This involves introducing different functional groups or making structural changes to the core this compound scaffold. The design of analogs is a common practice in medicinal chemistry and chemical biology to explore structure-activity relationships and develop compounds with desired characteristics. nih.govnih.gov While specific examples of this compound analog synthesis were not detailed in the search results, the general principles of chemical modification for analog design involve strategies to enhance properties such as stability, binding affinity, or biological activity. nih.gov This can include modifications that confer nuclease stability or improve interactions with biological targets. nih.gov The development of synthetic routes that allow for the introduction of reactive sites, such as hydroxyl groups, can facilitate further structural modification and derivatization for analog generation. mdpi.com

Structure Activity Relationship Sar Studies of Mollislactone and Its Derivatives

Design and Synthesis of Mollislactone Analogues for SAR Exploration

The design and synthesis of analogues are critical first steps in SAR exploration. This process involves creating a series of compounds structurally related to the parent molecule, this compound, by introducing specific chemical modifications. These modifications can include alterations to functional groups, changes in the stereochemistry, variations in ring size or structure, and the addition or removal of substituents at different positions on the this compound scaffold. The goal is to systematically explore how each structural change impacts the compound's biological activity.

The synthetic strategies employed would depend on the specific modifications planned. General approaches in organic synthesis, such as functional group interconversions, alkylation, acylation, and various coupling reactions, would be utilized to construct the desired analogues. For a complex structure like this compound with its unique 10-membered ring, the synthesis of analogues might involve developing specific synthetic routes to access modified skeletons or late-stage functionalization of the core structure,,.

Following synthesis, each analogue would be purified and thoroughly characterized using spectroscopic techniques (e.g., NMR, MS, IR) to confirm its structure and purity before biological testing. While the general principles of analogue design and synthesis for SAR are well-established, specific details regarding the synthesis of this compound analogues for SAR studies were not found in the provided search results.

Identification of Pharmacophore Requirements for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response,. Identifying the pharmacophore requirements of this compound's biological activity involves determining which structural features are essential for its interaction with its biological target(s).

This process typically begins with analyzing the structures of this compound and any available active analogues, correlating their structural similarities with their observed biological activities. Computational methods play a significant role in pharmacophore identification. Techniques such as 3D pharmacophore modeling can be used to generate a spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are common to the active compounds and are hypothesized to be crucial for binding to the target,,.

Experimental data from biological assays are essential for validating the pharmacophore model. By testing the activity of different analogues, researchers can infer the importance of specific functional groups or structural regions for activity. For instance, if a particular modification leads to a significant drop in activity, the altered feature is likely part of or contributes to the pharmacophore. Although the concept of pharmacophore identification is a standard part of SAR studies, specific details on the identified pharmacophore requirements for this compound were not present in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity,,. This allows for the prediction of the activity of new, untested compounds based on their structural features. QSAR models are built using a set of molecular descriptors that numerically represent various physicochemical and structural properties of the molecules, such as lipophilicity (log P), electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft's steric factor), and topological indices,.

The process involves calculating these descriptors for this compound and its analogues with known biological activities. Statistical methods, such as regression analysis, partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptor values with the observed biological activities,. The resulting QSAR equation or model can provide insights into which molecular properties are most important for activity and can be used to design new compounds with potentially improved activity.

Different types of QSAR models exist, including 2D-QSAR based on molecular graph descriptors and 3D-QSAR which considers the three-dimensional arrangement of atoms and their properties,. While QSAR is a powerful tool in SAR studies, specific QSAR modeling efforts focused on this compound were not detailed in the provided search results.

Molecular Modeling and Computational Chemistry in SAR

Computational chemistry techniques, particularly molecular modeling, are indispensable tools in modern SAR studies. They provide insights into the three-dimensional interactions between a ligand and its biological target at an atomic level, complementing experimental findings.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a biological target, such as a protein or enzyme,,,,. By calculating a scoring function, docking simulations can also estimate the binding affinity between the ligand and the target,.

In the context of this compound SAR, molecular docking simulations would involve preparing the 3D structure of this compound and its analogues, as well as the structure of hypothesized biological targets. The docking software would then explore various possible binding poses and orientations of the ligands within the target's binding site, evaluating the interaction energy for each pose,. Analysis of the resulting poses and scores can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding and help explain the observed differences in activity among analogues,. Identifying the relevant biological targets for this compound is a prerequisite for performing meaningful docking studies. Specific molecular docking studies involving this compound were not found in the provided search results.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions compared to static docking studies,,. MD simulations simulate the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-target complex and the conformational changes that may occur upon binding (induced fit),.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals)

Electronic properties of a molecule, such as the distribution of electron density and the energies and shapes of its frontier molecular orbitals (FMOs), can significantly influence its reactivity and interactions with biological targets,. Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important as they are involved in many chemical reactions and intermolecular interactions.

Based on the comprehensive search performed, there is no publicly available scientific literature detailing the preclinical biological investigations of the specific compound "this compound" for the outlined topics. The search did not yield any studies on its effects on HepG2, MDA-MB-231, or MCF-7 cell lines concerning cellular proliferation, viability, cell cycle modulation, apoptosis induction, or angiogenesis. Furthermore, no information was found regarding "this compound's" impact on enzyme activity.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline.

Preclinical Biological Investigations of Mollislactone

In Vitro Cellular Assays and Mechanisms of Action

Receptor Binding Assays and Signaling Pathway Analysis

Currently, there is no publicly available research detailing receptor binding assays conducted with Mollislactone. Consequently, its specific binding affinity to any known biological receptors remains uncharacterized. The investigation of which signaling pathways this compound might modulate is also an unexplored area. Without such fundamental studies, the molecular basis for any potential cellular effects of the compound cannot be determined.

Identification of Molecular Targets

The precise molecular targets of this compound have not been identified. The scientific literature lacks studies aimed at elucidating the specific proteins, enzymes, or other biomolecules with which this compound may interact to exert a biological effect.

Proteomic and Metabolomic Profiling for Target Discovery

There are no published studies that have employed proteomic or metabolomic profiling to discover the molecular targets of this compound. These modern techniques, which are instrumental in identifying the global changes in protein and metabolite levels within cells or tissues upon compound treatment, have not been applied to research on this compound.

Genetic and Epigenetic Modulations

Information regarding the potential for this compound to induce genetic or epigenetic modulations is not available. Research into whether the compound can alter gene expression through direct interaction with DNA, or through modifications to the epigenetic landscape such as DNA methylation or histone acetylation, has not been reported.

In Vivo Preclinical Studies (Non-Human Animal Models)

While some studies have investigated the biological effects of crude extracts of Aristolochia mollissima in animal models, there is a clear lack of in vivo preclinical research focused specifically on the isolated this compound compound. nih.govathmsi.org The effects observed with the plant extract, which contains a multitude of chemical constituents, cannot be directly attributed to this compound alone. nih.gov

Selection of Relevant Animal Models for Disease Research

Due to the absence of in vivo studies for this compound, no specific animal models have been established as relevant for researching its potential therapeutic effects. The selection of an appropriate animal model is contingent on having a clear hypothesis about the compound's biological activity and potential disease indications, which is currently lacking for this compound.

Efficacy Evaluations in Preclinical Disease Models

There is no data from preclinical disease models to evaluate the efficacy of this compound. Its potential effectiveness in treating any specific condition remains untested and unknown. The general anti-inflammatory, anti-tumor, and analgesic properties reported for Aristolochia mollissima extracts would require validation through rigorous studies with the isolated compound to ascertain its contribution to these effects. athmsi.org

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

Comprehensive searches of scientific literature did not yield specific studies detailing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in animal systems. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, as well as its time-dependent effects and the relationship between drug concentration and pharmacological response in vivo, have not been publicly documented.

Animal models are crucial in preclinical assessments to understand how a substance behaves within a living organism. nih.gov Such studies typically involve analyzing the compound's concentration in various tissues and fluids over time to determine key pharmacokinetic parameters. Similarly, pharmacodynamic studies in animal models aim to elucidate the mechanism of action and the dose-response relationship of a new chemical entity. nih.gov

While general methodologies for conducting PK/PD studies in animals are well-established, including the use of various animal infection models for antimicrobial agents, specific data for this compound is not available in the reviewed literature. nih.gov Therefore, detailed research findings and data tables concerning the in vivo behavior of this compound cannot be provided at this time.

Application of In Vivo Imaging Techniques in Pharmacological Assessments

There is no available information in the scientific literature regarding the application of in vivo imaging techniques to assess the pharmacological properties of this compound.

In vivo imaging modalities such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and optical imaging are powerful tools in drug development. nih.gov These non-invasive techniques can visualize and quantify the biodistribution of a compound, its target engagement, and its downstream pharmacological effects in real-time within a living organism. nih.govmdpi.com For instance, radiolabeling a compound allows for its tracking throughout the body, providing insights into its accumulation in target tissues and potential off-target effects. nih.govyoutube.com

Future Research Trajectories and Broader Academic Implications

Rational Design of Advanced Mollislactone Analogues

The rational design of this compound analogues represents a significant future research trajectory. This approach involves the systematic modification of the this compound scaffold to enhance desirable biological activities, improve pharmacokinetic properties, or reduce potential off-target effects. Drawing inspiration from the rational design efforts applied to other lactone-containing natural products, such as resorcylic acid lactones and acylated homoserine lactones, researchers can explore targeted alterations to the this compound structure nih.govnih.gov.

Key areas for modification could include the lactone ring itself, the exocyclic ethylidene group, and substituents on the 10-membered ring. By synthesizing and evaluating a library of analogues, structure-activity relationships (SAR) can be established. This would provide crucial insights into the specific moieties essential for biological activity and guide the design of compounds with improved potency and selectivity. Techniques such as computational modeling and in silico screening can play a vital role in predicting the potential interactions of designed analogues with biological targets, thereby streamlining the synthesis and testing process.

Exploration of Combination Strategies in Preclinical Models

Exploring this compound in combination strategies within preclinical models is another critical avenue for future research. Combination therapy is a cornerstone in treating complex diseases, particularly cancer, aiming to achieve enhanced efficacy, overcome drug resistance, and potentially reduce the required dose of individual agents, thereby minimizing toxicity nih.govfrontiersin.orgoncotarget.com.

Given that extracts from Aristolochia mollissima, a source of this compound, have shown anti-tumor effects in preclinical studies against osteosarcoma cells, investigating this compound in combination with established chemotherapeutic agents or novel targeted therapies is a logical next step nih.gov. Preclinical studies utilizing relevant in vitro cell line panels and in vivo animal models are essential to evaluate the synergistic, additive, or antagonistic effects of such combinations. frontiersin.orggarvan.org.auqimrb.edu.au These studies should aim to identify optimal drug ratios, dosing schedules, and the underlying mechanisms of interaction. The goal is to determine if this compound can potentiate the effects of other drugs, overcome resistance mechanisms, or target different pathways simultaneously, leading to improved therapeutic outcomes.

Development of Human-Relevant In Vitro Systems for Drug Discovery (e.g., Organ-on-a-Chip Technologies)

The development and utilization of human-relevant in vitro systems, such as organ-on-a-chip technologies, are poised to significantly impact the future of this compound research and drug discovery. Traditional cell culture models often fail to accurately recapitulate the complex physiological environment and cellular interactions present in human tissues and organs harvard.eduwikipedia.orgemulatebio.com. Animal models, while valuable, also have limitations in fully predicting human responses harvard.edu.

Organ-on-a-chip systems are microfluidic devices engineered to mimic the structural and functional units of human organs, incorporating multiple cell types, mechanical forces, and biochemical gradients wikipedia.orgmicronit.comrsc.org. Applying this technology to this compound research would allow for more accurate assessments of its efficacy and potential off-target effects in a human-like context early in the discovery pipeline emulatebio.com. For example, liver-on-a-chip or kidney-on-a-chip models could provide better insights into this compound's metabolism and potential organ-specific effects, addressing concerns raised by the reported renal toxicity of Aristolochia mollissima extracts nih.gov. Furthermore, disease-specific organ-on-a-chip models (e.g., tumor-on-a-chip) could offer a more predictive platform for evaluating this compound's anti-cancer potential and combination strategies.

Contribution to the Understanding of Natural Product Biosynthesis and Chemical Ecology

Research into this compound also contributes significantly to the broader academic understanding of natural product biosynthesis and chemical ecology. This compound possesses a novel 10-membered ring skeleton that is proposed to be formed from a germacrene precursor via a rearrangement pathway vdoc.pubepdf.pub. Elucidating the complete biosynthetic pathway through detailed enzymatic and genetic studies would provide valuable insights into the complex enzymatic machinery involved in sesquiterpene biosynthesis in Aristolochia species. nih.gov This knowledge could potentially be leveraged for the biotechnological production of this compound or its analogues.

From a chemical ecology perspective, investigating the role of this compound in the interaction between Aristolochia plants and their environment is crucial. Aristolochia species are known to interact with specific insects, particularly swallowtail butterflies, which often use them as host plants nricm.edu.tw. This compound, as a constituent of these plants, may play a role in these interactions, potentially acting as a defense compound against herbivores or influencing pollinator behavior vdoc.pubnricm.edu.twoas.orgkupdf.net. Future studies could explore the concentration and distribution of this compound in different plant tissues, its induction in response to herbivory, and its effects on the behavior and physiology of associated insects. This research would enhance our understanding of the ecological functions of natural products and the intricate chemical communication networks in ecosystems.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11916912 |

| Germacrene | 5281062 |

| Aristolochic acid | 2237 |

Data Table: Potential Research Areas for this compound Analogues

| Modification Strategy | Potential Impact | Research Techniques |

| Alterations to Lactone Ring | Modulate reactivity, improve stability | Organic Synthesis, in vitro assays |

| Modification of Ethylidene Group | Influence target binding, tune biological activity | Organic Synthesis, SAR studies, Computational Modeling |

| Substitutions on 10-membered Ring | Affect solubility, permeability, target interaction | Organic Synthesis, Pharmacokinetic studies |

Data Table: Preclinical Combination Study Considerations

| Combination Partner Type | Potential Rationale | Preclinical Models |

| Chemotherapeutic Agents | Enhance cytotoxicity, overcome resistance | Cancer cell lines, Xenograft models |

| Targeted Therapies | Address specific pathways, achieve synergistic effects | Cancer cell lines with specific mutations, PDX models |

| Immunotherapies | Modulate immune response against cancer | Immune-competent animal models |

Q & A

Q. How can researchers determine the structural identity and purity of Mollislactone?

Methodological Answer:

- Synthesis & Characterization : Follow protocols for isolating natural products or synthesizing derivatives. For novel compounds, use a combination of NMR (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

- Purity Assessment : Employ HPLC with UV/Vis or ELSD detection under optimized conditions (e.g., C18 column, acetonitrile/water gradient). Validate purity ≥95% using integrated chromatographic peak areas .

- Elemental Analysis : For further validation, compare experimental C/H/N ratios with theoretical values .

Table 1: Common Techniques for this compound Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural elucidation | Solvent (CDCl₃, DMSO-d₆), referencing (TMS), temperature control |

| HRMS | Molecular formula confirmation | Ionization mode (ESI, APCI), mass accuracy (<3 ppm) |

| HPLC | Purity assessment | Column type, mobile phase gradient, flow rate (1.0 mL/min) |

Q. What experimental design principles should guide initial bioactivity assays for this compound?

Methodological Answer:

- Hypothesis-Driven Assays : Align assays with proposed mechanisms (e.g., antimicrobial, anticancer). Use positive/negative controls and dose-response curves (e.g., 0.1–100 µM) to establish IC₅₀ values .

- Replicability : Report full experimental conditions (e.g., cell lines, incubation time, solvent controls) to enable reproducibility .

- Data Validation : Use statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. How can chromatographic conditions be optimized for isolating this compound from complex mixtures?

Methodological Answer:

- Column Screening : Test reverse-phase (C18), hydrophilic (HILIC), and size-exclusion columns to assess retention behavior .

- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30%→70% over 20 min) to resolve co-eluting peaks. Monitor UV absorption at λmax (~210 nm for lactones) .

- Scale-Up : Transfer analytical conditions to preparative HPLC, ensuring solvent compatibility and fraction collection thresholds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Systematic Review : Compare study designs (e.g., cell lines, assay endpoints, compound solubility) across conflicting publications. Identify variables affecting activity (e.g., stereochemical purity, solvent artifacts) .

- Meta-Analysis : Pool data from multiple studies using standardized effect sizes (e.g., Hedge’s g). Assess heterogeneity via I² statistics to quantify inconsistency .

- Replication Studies : Independently validate key findings under controlled conditions, ensuring identical reagent sources and assay protocols .

Table 2: Framework for Analyzing Contradictory Data

| Step | Action | Tools |

|---|---|---|

| 1 | Identify confounding variables | PRISMA checklist, study design matrices |

| 2 | Quantify experimental variability | Coefficient of variation (CV), Bland-Altman plots |

| 3 | Conduct sensitivity analysis | Monte Carlo simulations, subgroup stratification |

Q. What advanced spectroscopic methods can confirm this compound’s stereochemistry?

Methodological Answer:

- X-ray Crystallography : Grow single crystals in volatile solvents (e.g., chloroform/methanol). Resolve absolute configuration using anomalous scattering (Cu-Kα radiation) .

- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) spectra with DFT-simulated spectra of enantiomers .

- VCD Spectroscopy : Use vibrational circular dichroism to detect chiral centers in non-crystalline samples .

Q. How can researchers assess this compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Incubations : Incubate this compound (1–10 µM) with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS over 0–60 min .

- Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using nonlinear regression .

- CYP Inhibition Screening : Test this compound against CYP isoforms (3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., NMR spectrometer frequency, HPLC column lot numbers) in supplementary information .

- Data Transparency : Share raw spectral data, chromatograms, and statistical scripts in open-access repositories .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.